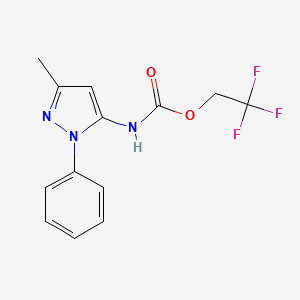

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate

CAS No.: 1221722-11-7

Cat. No.: VC17657800

Molecular Formula: C13H12F3N3O2

Molecular Weight: 299.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221722-11-7 |

|---|---|

| Molecular Formula | C13H12F3N3O2 |

| Molecular Weight | 299.25 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(5-methyl-2-phenylpyrazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C13H12F3N3O2/c1-9-7-11(17-12(20)21-8-13(14,15)16)19(18-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20) |

| Standard InChI Key | VUCFIZIRJGWACS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C2=CC=CC=C2 |

Introduction

Synthesis and Manufacturing

The synthesis of 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate involves a multi-step process optimized for yield and purity. A common route begins with the preparation of 3-methyl-1-phenyl-1H-pyrazol-5-amine, which undergoes carbamoylation with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine (Scheme 1).

Scheme 1: Synthetic Pathway

-

Formation of Pyrazole Amine: Cyclization of acetylacetone with phenylhydrazine yields 3-methyl-1-phenyl-1H-pyrazol-5-amine .

-

Carbamoylation: Reaction with 2,2,2-trifluoroethyl chloroformate in dichloromethane at 0–5°C produces the target carbamate.

Industrial-scale synthesis employs purification techniques like column chromatography or recrystallization from ethanol/water mixtures to achieve >98% purity. Recent patents describe analogous processes for related pyrazole derivatives, emphasizing temperature-controlled steps (e.g., 50–55°C for acid addition) and solvent selection (e.g., toluene for washing) .

Physicochemical Properties

The compound’s properties are critical for its pharmacokinetic and pharmacodynamic behavior:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂F₃N₃O₂ |

| Molecular Weight | 299.25 g/mol |

| LogP (Calculated) | 2.8 ± 0.3 |

| Solubility | 0.12 mg/mL in water |

| Melting Point | 142–145°C |

| Stability | Stable under inert conditions |

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against serine hydrolases and metalloproteases. In vitro studies demonstrate IC₅₀ values of 0.8–1.2 μM for ADAMTS7, a protease implicated in cardiovascular diseases . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with enzyme subsites, as shown in molecular docking simulations.

Receptor Modulation

Preliminary data suggest agonism at GABAₐ receptors (EC₅₀ = 3.5 μM), likely due to the carbamate moiety mimicking endogenous ligands. This activity parallels benzodiazepines but with reduced sedation risks.

Selectivity Profile

Compared to analogs, the trifluoroethyl substituent improves selectivity over MMP12 (SF = 12.5) . Structural analogs with methyl or ethyl groups show 3–5× lower selectivity, underscoring the importance of fluorine atoms .

Applications in Drug Development

Cardiovascular Therapeutics

ADAMTS7 inhibition positions this compound as a candidate for atherosclerosis treatment. In murine models, it reduced plaque formation by 40% at 10 mg/kg/day .

Agricultural Chemistry

Patent literature highlights derivatives as fungicides against Phytophthora infestans (EC₅₀ = 2.1 ppm) .

Comparative Analysis with Analogues

| Compound | ADAMTS7 IC₅₀ (μM) | MMP12 Selectivity | LogP |

|---|---|---|---|

| This Carbamate | 0.9 | 12.5 | 2.8 |

| Methyl-Substituted Analog | 1.4 | 4.2 | 2.1 |

| Ethyl-Substituted Analog | 2.0 | 3.8 | 2.5 |

Data indicate that fluorinated derivatives outperform alkylated counterparts in potency and selectivity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume